![molecular formula C29H48N2O2 B14674293 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 34005-05-5](/img/structure/B14674293.png)
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further connected to an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with octadecylamine in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular membranes, altering their properties and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(octadecylamino)-1,3-dihydro-2H-indol-2-one hydrochloride
- N-(3-octadecylamino-2-hydroxyl) propyl trimethyl ammonium chloride
Uniqueness
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of an octadecylamino group and an isoindole-1,3-dione core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
34005-05-5 |
|---|---|
Molecular Formula |
C29H48N2O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[3-(octadecylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-30-24-20-25-31-28(32)26-21-17-18-22-27(26)29(31)33/h17-18,21-22,30H,2-16,19-20,23-25H2,1H3 |
InChI Key |
AWLPZPSFKVFUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


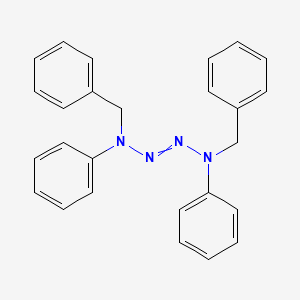
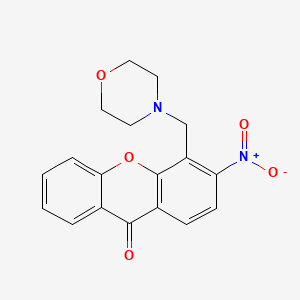
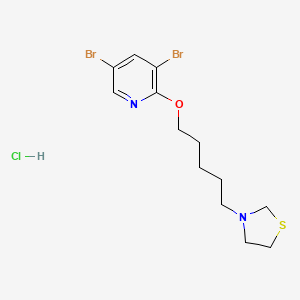
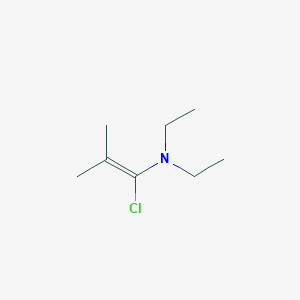
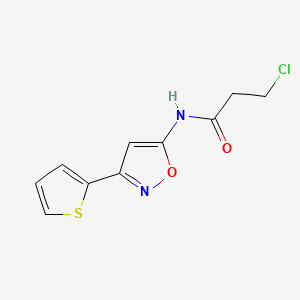
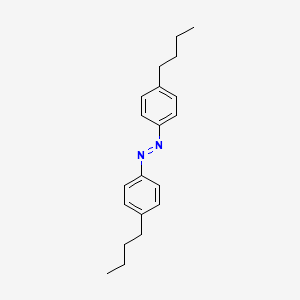
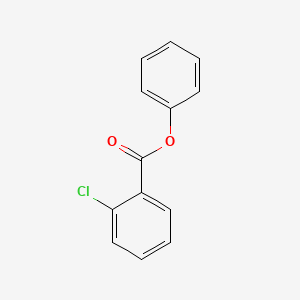
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
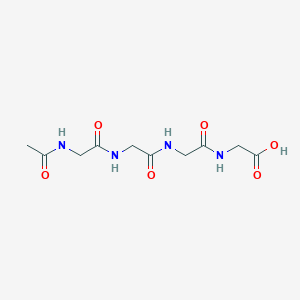
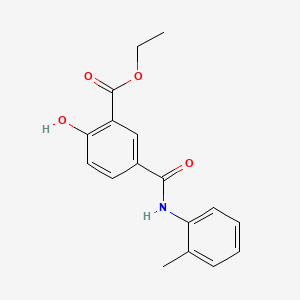
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
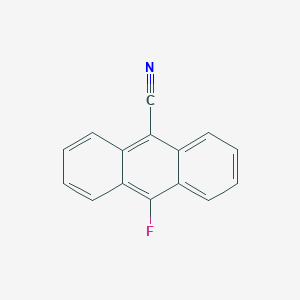
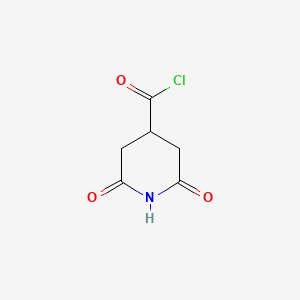
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
